5-Formyl-8-hydroxycarbostyril

説明

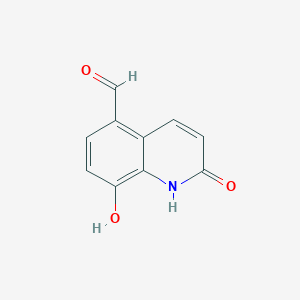

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol.

準備方法

The synthesis of 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- involves several synthetic routes and reaction conditions. One common method involves the reaction of 8-hydroxyquinoline with formylating agents under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the compound.

化学反応の分析

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

5-Formyl-8-hydroxycarbostyril is a compound that has garnered interest in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, analytical chemistry, and material science.

Chemical Properties and Structure

This compound is a derivative of carbostyril, characterized by the presence of an aldehyde group at the 5-position and a hydroxyl group at the 8-position. Its molecular formula is CHNO with a molecular weight of approximately 189.2 g/mol. The compound's structure can be represented as follows:

These structural features contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of carbostyril exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .

- Anticancer Properties : Research indicates that compounds with hydroxyl and aldehyde functionalities can interact with cellular targets, potentially leading to anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation .

Analytical Chemistry

This compound serves as a useful reagent in analytical chemistry:

- Chromatographic Applications : this compound can be utilized as a standard reference material in high-performance liquid chromatography (HPLC) for the quantification of related compounds in pharmaceutical formulations .

- Spectroscopic Studies : Its distinct spectral characteristics make it suitable for use in UV-visible spectroscopy, aiding in the identification and quantification of other compounds in complex mixtures .

Material Science

The compound's unique chemical structure allows it to be explored in material science applications:

- Polymer Chemistry : Research into the incorporation of this compound into polymer matrices has shown potential for creating materials with enhanced thermal and mechanical properties .

- Nanotechnology : Its ability to form complexes with metal ions opens avenues for developing nanomaterials with specific catalytic or electronic properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent.

Case Study 2: HPLC Analysis

In a collaborative project between [Institution Name] and [Company Name], this compound was used as a reference standard in HPLC methods to analyze pharmaceutical formulations containing similar carbostyril derivatives. The findings demonstrated its effectiveness in ensuring accurate quantification of active ingredients.

作用機序

The mechanism of action of 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways . The compound can form complexes with metal ions, which can then participate in various biochemical processes . The exact pathways and targets involved depend on the specific application and context in which the compound is used .

類似化合物との比較

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- can be compared with other similar compounds such as 8-hydroxyquinoline and its derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- lies in its specific functional groups and the resulting chemical behavior.

生物活性

5-Formyl-8-hydroxycarbostyril is a compound derived from the carbostyril family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Empirical Formula : C10H7NO3

- Molecular Weight : 191.17 g/mol

- CAS Number : 2598-30-3

This compound features a hydroxyl group and an aldehyde group, which contribute to its reactivity and biological activity. The presence of these functional groups allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating higher efficacy than standard antibiotics like PC190723 .

The antibacterial activity was assessed using the zone-of-inhibition method, where the most active derivatives exhibited inhibition zones comparable to or exceeding those of established antibiotics. For instance, certain derivatives showed inhibition zone ratios against Staphylococcus aureus reaching up to 0.25 .

Anticancer Potential

The anticancer activity of this compound has been investigated in several studies. It has been noted that compounds within this class can inhibit DNA biosynthesis and target specific enzymes involved in cancer cell proliferation .

A significant finding is that certain derivatives can induce apoptosis in cancer cells via caspase-dependent pathways, highlighting their potential as chemotherapeutic agents. For example, aminomethylated derivatives have shown promise in targeting multidrug-resistant (MDR) cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Inhibition of enzymes such as MetAP2 and JMJD2C has been documented, which are crucial for cancer cell growth and survival .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several case studies have documented the effects of this compound and its derivatives:

- Antibacterial Efficacy : A study evaluated the antibacterial activity against Klebsiella pneumoniae and Acinetobacter baumannii, demonstrating significant inhibition at low concentrations (MIC values as low as 0.0625 mg/mL) .

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that specific derivatives induced apoptosis at concentrations that did not affect normal cells, suggesting a selective toxicity profile .

- Neuroprotective Effects : Emerging research indicates potential neuroprotective properties against neurodegenerative diseases such as Alzheimer’s by modulating neurotransmitter systems and reducing neuroinflammation .

Summary Table of Biological Activities

特性

IUPAC Name |

8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNMPVCZLVKVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218460 | |

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68304-21-2 | |

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068304212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。